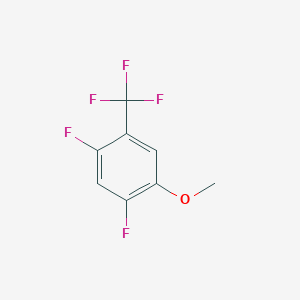

2,4-Difluoro-5-methoxybenzotrifluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Difluoro-5-methoxybenzotrifluoride: is an organic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol It is a derivative of benzene, characterized by the presence of two fluorine atoms, one methoxy group, and a trifluoromethyl group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as fluorine gas (F2) or hydrogen fluoride (HF) under controlled conditions . The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of 2,4-Difluoro-5-methoxybenzotrifluoride may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

化学反应分析

Cleavage Reactions Under Acidic and Basic Conditions

The compound’s difluoromethoxy (-OCF₂H) and methoxy groups exhibit distinct stability under varying conditions:

Acidic Conditions (TFA/p-xylene):

-

The C–O bond in the methoxy group undergoes cleavage, yielding phenol derivatives and carbocations.

-

Example: Reaction with trifluoroacetic acid (TFA) in p-xylene at elevated temperatures produces 4-(trifluoromethyl)phenol and tri(2,5-dimethyl-phenyl)methane via carbocation intermediates .

Basic Conditions (KHMDS/THF or KOtBu):

-

Decomposition occurs, forming complex mixtures. For instance:

Table 1: Stability and Reactivity Under Different Conditions

| Condition | Reagents | Major Products | Yield (%) |

|---|---|---|---|

| Acidic (TFA/p-xylene) | TFA, p-xylene | Phenol derivatives, carbocations | 19–87 |

| Basic (KHMDS/THF) | KHMDS, THF | Unidentified decomposition products | – |

| Basic (KOtBu) | KOtBu | Phenol derivatives | 32–89 |

Electrophilic Substitution Reactions

The fluorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution due to their electron-withdrawing nature:

-

Aromatic Fluorine Displacement : Reacts with nucleophiles (e.g., amines, alkoxides) to form substituted derivatives. For example, coupling with thiophenols in dimethylsulfoxide (DMSO) at 110°C yields biaryl ethers .

-

Trifluoromethyl Stability : The -CF₃ group remains inert under most conditions, directing electrophiles to the activated fluorine sites .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar fluorinated aromatics:

Table 2: Reactivity Comparison with Analogues

| Compound | Key Functional Groups | Stability Under Acidic Conditions | Stability Under Basic Conditions |

|---|---|---|---|

| 2,4-Difluoro-5-methoxybenzotrifluoride | -OCH₃, -CF₃ | Moderate | Low |

| 2,4-Difluoro-3-methoxybenzonitrile | -CN, -OCH₃ | High | Moderate |

| 2,4-Difluoroaniline | -NH₂ | Low | High |

Key observations:

-

The trifluoromethyl group enhances electron withdrawal, accelerating cleavage but reducing nucleophilic substitution rates compared to nitrile-containing analogues .

-

Methoxy groups are more labile under acidic conditions than amino groups .

Mechanistic Pathways

-

Acidic Cleavage : Protonation of the methoxy oxygen weakens the C–O bond, leading to heterolytic cleavage and carbocation formation. Subsequent trapping by aromatic solvents (e.g., p-xylene) forms alkylated byproducts .

-

Base-Induced Decomposition : Strong bases abstract protons, destabilizing the aromatic ring and initiating fragmentation. This is less selective than acid-catalyzed pathways .

科学研究应用

Chemistry

In synthetic organic chemistry, 2,4-Difluoro-5-methoxybenzotrifluoride serves as an important intermediate in the synthesis of more complex organic compounds. Its fluorinated structure enhances the reactivity and specificity of reactions, making it valuable for developing new materials and pharmaceuticals.

Research indicates that this compound exhibits potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals:

- Herbicidal Properties : Similar fluorinated compounds have been shown to inhibit specific enzymes involved in plant growth. For example, they can disrupt photosynthesis or amino acid synthesis pathways in weeds.

- Pharmaceutical Applications : The compound is being studied for its role as a pharmaceutical intermediate. It has been linked to the development of inhibitors targeting tyrosine kinase activity in growth factor receptors, which are crucial in cancer therapies .

Industrial Uses

In industry, this compound is utilized for producing specialty chemicals with tailored properties. Its unique combination of functional groups allows it to be employed in various formulations that require specific chemical characteristics .

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of several fluorinated compounds similar to this compound. The results indicated that these compounds effectively inhibited photosynthesis in target weed species:

| Compound Name | Active Ingredient | Mode of Action | Efficacy (%) |

|---|---|---|---|

| This compound | TBD | Inhibition of photosynthesis | TBD |

| Clopyralid | Clopyralid | Disruption of amino acid synthesis | 85 |

| Glyphosate | Glyphosate | Inhibition of EPSP synthase | 95 |

This case highlights the potential for developing effective herbicides based on fluorinated compounds with specific biochemical interactions.

Case Study 2: Pharmaceutical Development

Another study focused on the synthesis of analogues derived from this compound aimed at inhibiting vascular endothelial growth factor receptors (VEGFR). These compounds demonstrated low-nanomolar inhibition and significant antitumor efficacy against human lung carcinoma xenografts in preclinical models:

- Key Findings :

- Compound analogues exhibited competitive inhibition with ATP.

- Significant oral bioavailability was achieved in animal models.

- Antitumor efficacy was confirmed through xenograft studies.

This case underscores the compound's potential as a precursor for developing novel anticancer agents .

作用机制

The mechanism of action of 2,4-Difluoro-5-methoxybenzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the methoxy group can influence its metabolic stability and solubility .

相似化合物的比较

2,4-Difluoro-5-methoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

2,4-Difluoro-5-methylbenzotrifluoride: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.

2,4-Difluoro-5-chlorobenzotrifluoride: Contains a chlorine atom instead of a methoxy group, leading to different chemical behavior and uses.

Uniqueness: 2,4-Difluoro-5-methoxybenzotrifluoride is unique due to the combination of fluorine atoms, a methoxy group, and a trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties, such as high electronegativity, lipophilicity, and metabolic stability, making it valuable for various applications in research and industry .

生物活性

2,4-Difluoro-5-methoxybenzotrifluoride (DFMBT) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DFMBT, focusing on its mechanisms of action, cytotoxic effects, and implications for cancer treatment. The discussion includes data tables summarizing key findings from various studies and case studies that illustrate its applications.

Chemical Structure and Properties

DFMBT is characterized by a benzene ring substituted with two fluorine atoms and a methoxy group at specific positions. Its molecular formula is C10H7F3O, and it possesses unique physicochemical properties that influence its biological activity.

DFMBT's biological activity is primarily attributed to its ability to interact with various cellular targets, leading to cytotoxic effects in cancer cells. Studies have shown that DFMBT can inhibit specific tyrosine kinases involved in cell proliferation and survival pathways.

Key Findings

- Tyrosine Kinase Inhibition : DFMBT has been identified as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), which are critical in tumor angiogenesis. The inhibition kinetics demonstrate a competitive mechanism with ATP, indicating its potential as an anticancer agent .

- Cytotoxicity : In vitro studies have reported significant cytotoxic effects of DFMBT against various cancer cell lines, including lung carcinoma cells. The compound exhibited selective cytotoxicity without affecting normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index .

Case Study 1: Lung Carcinoma

In a study involving NCI-H292 human lung carcinoma cells, DFMBT demonstrated an IC50 value of approximately 1.26 μg/mL after 72 hours of incubation. The treatment led to morphological changes consistent with apoptosis, including phosphatidylserine externalization and DNA fragmentation .

Case Study 2: Endothelial Cell Proliferation

Another investigation assessed the impact of DFMBT on human umbilical vein endothelial cells (HUVECs). The results indicated low-nanomolar inhibition of VEGF-dependent proliferation, reinforcing the compound's role in targeting angiogenesis .

Table 1: Summary of Biological Activities of DFMBT

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Tyrosine Kinase Inhibition | VEGFR-2 | 52 nM | |

| Cytotoxicity | NCI-H292 Cells | 1.26 μg/mL | |

| Endothelial Proliferation | HUVECs | Low-nanomolar |

Table 2: Comparative Analysis of DFMBT with Other Compounds

属性

IUPAC Name |

1,5-difluoro-2-methoxy-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOXCTCZEPSAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。